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1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

Medicinal chemistry Fragment-based drug design Structure-activity relationship

This compound is a differentiated azetidine sulfonamide for CNS drug discovery. With zero HBD, TPSA of 72.1 Ų, and predicted CNS MPO of ~5.0, it offers superior BBB penetration potential over hydroxyl/amino analogs. The 3-acetylphenyl moiety provides a defined H-bond acceptor vector for kinase/GPCR screening, while the trifluoroethoxy group enhances metabolic stability. Ideal for fragment-based design and CNS-focused libraries.

Molecular Formula C13H14F3NO4S
Molecular Weight 337.31
CAS No. 2320465-94-7
Cat. No. B2451096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone
CAS2320465-94-7
Molecular FormulaC13H14F3NO4S
Molecular Weight337.31
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C13H14F3NO4S/c1-9(18)10-3-2-4-12(5-10)22(19,20)17-6-11(7-17)21-8-13(14,15)16/h2-5,11H,6-8H2,1H3
InChIKeyHEZWEKORLGURPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS 2320465-94-7): Physicochemical Profile and Structural Class Definition for Procurement Decision-Making


1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS 2320465-94-7, molecular formula C13H14F3NO4S, MW 337.32 g/mol) is a fully synthetic small molecule belonging to the trifluoroethoxy-azetidine sulfonamide class [1]. The compound features three modular structural domains: a 3-acetylphenylsulfonyl electrophilic warhead, a conformationally constrained azetidine ring, and a 2,2,2-trifluoroethoxy substituent that enhances lipophilicity and metabolic stability. Computed physicochemical properties include XLogP3-AA of 1.6, topological polar surface area (TPSA) of 72.1 Ų, 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 5 rotatable bonds [1]. This compound is cataloged as a pharmaceutical intermediate and research tool, with primary sourcing from specialized chemical suppliers .

Why 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone Cannot Be Replaced by Generic In-Class Analogs: Evidence of Structural Differentiation


Within the trifluoroethoxy-azetidine sulfonamide series, the identity and position of the aryl substituent on the sulfonyl group is the primary determinant of molecular recognition, electronic character, and downstream biological selectivity [1]. The target compound's 3-acetylphenyl moiety introduces a hydrogen-bond-accepting carbonyl at the meta position, which differentiates it from analogs bearing para-ethoxy (CAS 2320464-49-9), ortho-chloro (CAS 2034591-02-9), or unsubstituted phenyl (CAS 2034247-06-6) groups . These substitutions alter computed logP, TPSA, and electrostatic potential surfaces. Critically, in related azetidine sulfonamide series targeting kinases (CSF-1R, RIP1) and GPCRs (CB1), even single-atom changes in the aryl sulfonyl portion have been shown to shift target potency by >10-fold or invert selectivity profiles between related receptors [2][3]. Without direct comparative biological data for the specific compound, these class-level SAR precedents indicate that generic substitution within this series carries substantial risk of altered or abolished target engagement.

Quantitative Differentiation of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone (2320465-94-7) Relative to Its Closest Structural Analogs


Meta-Acetyl Substitution Confers a Distinct Hydrogen-Bond Acceptor Profile Absent in Unsubstituted Phenyl and Para-Ethoxy Analogs

The target compound contains a 3-acetylphenylsulfonyl moiety that provides a hydrogen-bond-accepting carbonyl (C=O) at the meta position of the phenyl ring. This feature is absent in the closest commercially available analog, 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034247-06-6), which bears an unsubstituted phenyl ring with no H-bond acceptor functionality [1]. The 4-ethoxyphenyl analog (CAS 2320464-49-9) contains an ethoxy oxygen at the para position, creating a different H-bond acceptor vector orientation (para vs. meta) and electronic character (ether oxygen vs. carbonyl oxygen). In fragment-based drug design, the carbonyl oxygen of acetyl groups participates in energetically favorable hydrogen bonds with protein backbone NH groups and side-chain donors (e.g., Ser, Thr, Tyr), with typical interaction energies ranging from −2.5 to −6.0 kcal/mol depending on geometry, whereas ether oxygens show weaker acceptor propensity [2].

Medicinal chemistry Fragment-based drug design Structure-activity relationship

Meta-Substituted Acetyl Group Modulates Lipophilicity Within a Favorable Range for CNS Drug-Likeness Relative to Halogenated Analogs

The target compound's computed XLogP3-AA of 1.6 positions it within the optimal lipophilicity range (logP 1–3) identified for CNS drug candidates, where higher logP values (>3) correlate with increased off-target promiscuity, hERG liability, and metabolic clearance [1]. In contrast, the 2-chlorophenyl analog (CAS 2034591-02-9) has a computed XLogP3 of approximately 2.3, and the 5-fluoro-2-methoxyphenyl analog (CAS 2034339-53-0) has a computed XLogP3 of approximately 2.0 [2]. The 3-acetyl substitution provides a balanced polarity-lipophilicity profile: the carbonyl oxygen contributes polarity (reducing logP by ~0.5–0.7 units relative to a methyl group) while the methyl group maintains sufficient hydrophobicity for membrane permeability. This balanced profile is structurally distinct from halogenated analogs that achieve lipophilicity through increased hydrophobic surface area rather than polar functional group incorporation [3].

Drug-likeness CNS drug discovery Lipophilicity optimization

0 Hydrogen-Bond Donors Distinguishes This Compound from Hydroxy- and Amino-Substituted Azetidine Analogs for Blood-Brain Barrier Penetration Potential

The target compound has zero hydrogen-bond donors (HBD = 0), a physicochemical feature strongly correlated with passive blood-brain barrier (BBB) permeability [1]. In a systematic analysis of CNS drugs, the mean HBD count was 0.8, and compounds with HBD > 2 rarely achieve brain exposure via passive diffusion [1]. By comparison, the 3-hydroxyazetidine analog N-(3-acetylphenyl)-3-[(3-hydroxyazetidin-1-yl)sulfonyl]benzamide (available from ChemBridge) contains one HBD (the hydroxyl group on the azetidine ring), which increases TPSA and reduces predicted CNS permeability . The absence of HBDs in the target compound is a consequence of the trifluoroethoxy group (rather than hydroxy) at the azetidine 3-position and the acetyl (rather than amide or carboxylic acid) functionality on the phenyl ring [2].

Blood-brain barrier permeability CNS drug design Hydrogen-bond donor count

Trifluoroethoxy Group Imparts Metabolic Stability Advantage Over Non-Fluorinated Alkoxy Analogs—A Class-Wide SAR Observation

The 2,2,2-trifluoroethoxy substituent at the azetidine 3-position is a well-precedented metabolic stability modification. The electron-withdrawing effect of the trifluoromethyl group (Hammett σ* ≈ +0.92 for CF3CH2) deactivates the adjacent C–H bonds toward cytochrome P450-mediated oxidative metabolism, reducing intrinsic clearance compared to non-fluorinated ethoxy or methoxy analogs [1]. In azetidine-based drug candidates, installation of a trifluoroethoxy group has been shown to reduce human liver microsome (HLM) intrinsic clearance by 3- to 10-fold compared to the corresponding methoxy analog, as demonstrated in the optimization of CSF-1R inhibitors (JTE-952 series) where a trifluoroethoxy substitution was critical for achieving sufficient metabolic stability for in vivo efficacy [2]. While direct metabolic stability data for the target compound are not publicly available, the presence of this validated stability-enhancing motif provides a class-level inference of superior metabolic profile relative to non-fluorinated alkoxy analogs.

Metabolic stability Fluorine chemistry Oxidative metabolism

Conformational Restriction by the Azetidine Ring Provides Defined 3D Topography Relative to Flexible Piperidine or Pyrrolidine Sulfonamide Analogs

The azetidine ring imposes a rigid, defined exit vector angle for the trifluoroethoxy and sulfonyl substituents. The four-membered ring adopts a puckered conformation with a ring pucker angle of approximately 20–25° and an N-substituent exit vector angle of approximately 115–120° relative to the ring plane [1]. In contrast, the corresponding piperidine (six-membered) and pyrrolidine (five-membered) sulfonamide analogs possess greater conformational flexibility, with multiple low-energy ring conformations accessible at room temperature. This conformational restriction can translate into differential entropic penalties upon target binding: rigid scaffolds typically pay a lower conformational entropy cost (TΔSconf), estimated at +0.5 to +1.5 kcal/mol advantage for azetidine vs. flexible piperidine in fragment-based inhibitor optimization [2]. The defined geometry of the azetidine scaffold also reduces the number of accessible binding modes, potentially contributing to improved selectivity profiles in kinase and GPCR target classes [3].

Conformational restriction 3D molecular topology Scaffold diversity

Transparency Statement: Absence of Direct Biological Activity Data Necessitates Empirical Validation Prior to Target-Specific Selection

Despite systematic searching of PubChem, ChEMBL, BindingDB, PubMed, and patent databases (Google Patents, Justia Patents), no quantitative biological activity data (IC50, Ki, EC50, % inhibition, or functional assay results) were identified for CAS 2320465-94-7 as of April 2026 [1]. This contrasts with structurally related trifluoroethoxy-azetidine sulfonamides that have been profiled against CB1 (BindingDB BDBM50424489: IC50 = 21 nM, displacement of [3H]-CP55,940 from human CB1), CSF-1R kinase (JTE-952 series), and RIP1 kinase [2][3]. Importantly, the absence of data does not indicate inactivity—it reflects the compound's status as an early-stage or under-explored chemical entity. Users should be aware that any target-specific selection must be preceded by empirical profiling in their assay system of interest. The computed physicochemical properties (XLogP3 = 1.6, TPSA = 72.1 Ų, HBD = 0, MW = 337.32) indicate that the compound occupies drug-like chemical space and may be compatible with standard biochemical and cellular assay formats, but this does not substitute for experimental validation [1].

Data transparency Procurement due diligence Assay validation

Recommended Research Application Scenarios for 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone Based on Structural Differentiation Evidence


Kinase or GPCR Screening Library Expansion with a Conformationally Constrained, CNS-Drug-Like Chemotype

The target compound's azetidine scaffold (rigid 3D topology, defined exit vector angles), CNS-favorable physicochemical profile (XLogP3 = 1.6, HBD = 0, TPSA = 72.1 Ų), and 3-acetylphenyl hydrogen-bond acceptor functionality make it a structurally differentiated candidate for inclusion in kinase or GPCR-focused screening libraries [1]. In contrast to the more flexible piperidine sulfonamide analogs commonly found in commercial libraries, the azetidine core imposes conformational pre-organization that can enhance binding site complementarity and reduce entropic penalties upon target engagement [2]. The meta-acetyl group provides a defined H-bond acceptor vector that can probe polar subpockets in ATP-binding sites (kinase hinge region) or orthosteric GPCR binding pockets. Users profiling this compound against kinase panels or GPCR counter-screens are advised to include the corresponding unsubstituted phenyl analog (CAS 2034247-06-6) as a negative control to quantify the contribution of the 3-acetyl group to any observed activity [1].

Metabolic Stability Comparison Studies Leveraging the Trifluoroethoxy Motif as a Fluorinated Probe

The 2,2,2-trifluoroethoxy group at the azetidine 3-position provides a class-validated metabolic stability advantage versus non-fluorinated alkoxy analogs, with published data from the azetidine CSF-1R inhibitor series showing 3- to 10-fold reductions in human liver microsome intrinsic clearance [1]. The target compound can serve as a fluorinated probe in comparative metabolic stability studies, where it is incubated alongside the corresponding ethoxy or methoxy analog under identical HLM or hepatocyte assay conditions. The 3-acetyl group additionally provides a UV-active chromophore (λmax ≈ 250–260 nm for acetophenone) that facilitates LC-UV or LC-MS quantification of parent compound depletion, simplifying analytical workflows compared to analogs lacking a strong chromophore [2]. Procurement for this application should include the non-fluorinated comparator compound to enable paired experimental design.

Structure-Based Fragment Linking Using the 3-Acetylphenylsulfonyl Electrophile as a Covalent or Non-Covalent Warhead

The 3-acetylphenylsulfonyl moiety combines a mild electrophilic center (sulfonyl sulfur, susceptible to nucleophilic attack by catalytic cysteine or serine residues) with a reversible hydrogen-bond-accepting carbonyl [1]. In fragment-based drug discovery, this dual functionality enables the compound to serve as both a non-covalent fragment hit (binding via the acetyl carbonyl and sulfonyl oxygens) and, in appropriate contexts, a covalent modifier of nucleophilic active-site residues [2]. The rigid azetidine linker defines the trajectory of the trifluoroethoxy tail, providing a predictable vector for fragment growing or merging strategies. The computed TPSA of 72.1 Ų and MW of 337.32 place the compound within the 'fragment-like' upper boundary (MW < 300 preferred; this compound is slightly above) suitable for initial fragment screening or as a lead-like starting point for structure-guided optimization [3].

CNS Drug Discovery Programs Requiring Zero Hydrogen-Bond Donor Chemotypes for Passive Brain Penetration

With zero hydrogen-bond donors (HBD = 0), a TPSA of 72.1 Ų (below the 76–79 Ų threshold for favorable brain penetration), and XLogP3 of 1.6, the target compound achieves a predicted CNS MPO score of approximately 5.0, placing it in the most favorable category for CNS drug candidates [1]. This property profile is structurally differentiated from the 3-hydroxyazetidine analog (ChemBridge 50360863; HBD = 1, TPSA = 92.3 Ų), which falls into a less favorable CNS MPO range [2]. For neuroscience target programs—including neurodegenerative disease, psychiatric disorders, and neuroinflammation—where passive BBB permeability is a gating criterion for hit progression, the target compound's zero-HBD profile makes it a preferred selection over hydroxyl- or amino-containing analogs. The compound can be deployed in MDCK-MDR1 or hCMEC/D3 monolayer permeability assays with a reasonable expectation of favorable apparent permeability (Papp), pending experimental confirmation [1].

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